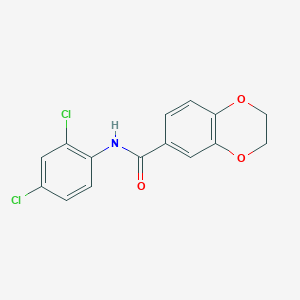

N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as DCPIB, is a potent and selective inhibitor of the volume-regulated anion channel (VRAC). This compound has gained significant attention in scientific research due to its ability to modulate VRAC activity, which plays a crucial role in various cellular processes, including cell proliferation, migration, and apoptosis.

Mecanismo De Acción

DCPIB acts as a selective inhibitor of N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide by binding to a specific site on the channel protein. N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heteromeric protein complex composed of LRRC8A-E subunits, and DCPIB has been shown to bind to the LRRC8A subunit. This binding prevents the opening of the channel pore, thereby reducing the flow of chloride and other anions across the cell membrane. This inhibition of N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide activity has been shown to reduce cell volume, inhibit cell migration, and induce cell death in different cell types.

Biochemical and Physiological Effects

DCPIB has been shown to have several biochemical and physiological effects in different cell types and disease models. In cancer cells, DCPIB has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in xenograft models. In neuronal cells, DCPIB has been shown to reduce neuronal excitability, protect against ischemic injury, and improve neurological outcomes in stroke models. In immune cells, DCPIB has been shown to modulate cytokine production, inhibit T-cell activation, and reduce inflammation in autoimmune models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DCPIB has several advantages and limitations for lab experiments. Its high potency and selectivity make it a useful tool to study N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide function in different cell types and disease models. However, its low solubility and stability in aqueous solutions can limit its use in some experimental settings. Additionally, its inhibitory effects on other ion channels and transporters should be taken into consideration when interpreting experimental results.

Direcciones Futuras

DCPIB has several potential future directions in scientific research. Its ability to modulate N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide activity makes it a promising therapeutic target for various diseases, including cancer, stroke, and epilepsy. Further research is needed to understand the molecular mechanisms underlying its effects on N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and to develop more potent and selective inhibitors. Additionally, its potential off-target effects on other ion channels and transporters should be further explored to better understand its pharmacological profile.

Métodos De Síntesis

DCPIB can be synthesized using a multi-step procedure, which involves the condensation of 2,4-dichlorophenylacetic acid with 1,2-dimethoxybenzene, followed by cyclization with trifluoroacetic anhydride. The resulting product is then subjected to a series of reactions, including amidation, reduction, and acylation, to yield DCPIB. The purity and yield of DCPIB can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.

Aplicaciones Científicas De Investigación

DCPIB has been widely used in scientific research to study the physiological and pathological roles of N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in various cellular processes. N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is involved in cell volume regulation, cell migration, and cell death, and its dysregulation has been implicated in several diseases, including cancer, stroke, and epilepsy. DCPIB has been shown to inhibit N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide activity in a dose-dependent manner, making it a useful tool to study the functional properties of N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in different cell types and disease models.

Propiedades

Fórmula molecular |

C15H11Cl2NO3 |

|---|---|

Peso molecular |

324.2 g/mol |

Nombre IUPAC |

N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

InChI |

InChI=1S/C15H11Cl2NO3/c16-10-2-3-12(11(17)8-10)18-15(19)9-1-4-13-14(7-9)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,18,19) |

Clave InChI |

MVIYUKAVAJPVEE-UHFFFAOYSA-N |

SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |

SMILES canónico |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butoxy-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251776.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]butanamide](/img/structure/B251778.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B251779.png)

![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B251780.png)

![Methyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251782.png)

![N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251783.png)

![Dimethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate](/img/structure/B251792.png)

![5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B251793.png)